molecular formula C11H11FN2O3S B2441452 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole CAS No. 957498-13-4

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole

Cat. No.: B2441452
CAS No.: 957498-13-4
M. Wt: 270.28
InChI Key: JOUSTRVFBUELCH-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole is a compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with an ethoxy group and a fluorine atom on the phenyl ring, and a sulfonyl group attached to the pyrazole

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Ethoxy and Fluorine Substituents: The phenyl ring is functionalized with ethoxy and fluorine groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrazole can be compared with other sulfonylpyrazole derivatives, such as:

    1-(4-Methoxyphenyl)sulfonylpyrazole: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloro-4-fluorophenyl)sulfonylpyrazole: Similar structure but with a chlorine atom instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUSTRVFBUELCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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